4-Chloroaniline

Beschreibung

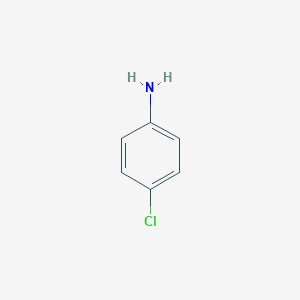

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-chloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNSCYSYFYORTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN, Array | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

20265-96-7 (hydrochloride), 4084-48-4 (BF3[1:1] salt) | |

| Record name | 4-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020295 | |

| Record name | 4-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5 °C., Other Solid, Colorless, white, or pale-yellow solid with a characteristic sweet odor; [HSDB] Light tan chips or crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., A white or pale yellow solid. | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

450 °F at 760 mmHg (NTP, 1992), 232 °C, 450 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

235 °F (NTP, 1992), 120-123 °C, >220 °F (open cup), 120-123 °C o.c., 235 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in alcohol, ether, acetone, carbon disulfide, In water, 3,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.39 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.43 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.169 at 77 °C/4 °C, Relative density (water = 1): 1.4, 1.43 at 66.2 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4, 4.41 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.015 mmHg at 68 °F ; 0.05 mmHg at 86 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure = 10 MM HG @ 102.1 °C; 40 MM HG @ 135 °C; 100 MM HG @ 159.9 °C, 0.071 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2, 0.015 mmHg | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Orthorhombic crystals from alcohol or petroleum ether, Colorless crystals, White or pale yellow solid | |

CAS No. |

106-47-8 | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Chloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-CHLOROANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z553SGH315 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

162.5 °F (NTP, 1992), 72.5 °C, 69-72.5 °C, 162.5 °F | |

| Record name | P-CHLOROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17727 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-CHLOROANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2047 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-CHLOROANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0026 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | P-CHLOROANILINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/41 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloroaniline: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroaniline, a chlorinated aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of commercial products, including pharmaceuticals, dyes, pigments, and pesticides.[1] Its utility in drug development, particularly in the manufacture of certain benzodiazepines and the widely used antimicrobial chlorhexidine, underscores the importance of a thorough understanding of its chemical and physical properties for professionals in the field.[1][2] This guide provides a comprehensive overview of the structural characteristics, physicochemical properties, reactivity, and safety considerations of this compound, presenting quantitative data in accessible formats and outlining key experimental methodologies.

Chemical Structure and Identification

This compound is an organochlorine compound with a chlorine atom substituted at the para-position (position 4) of the aniline (B41778) ring.[1][2] The presence of both the electron-withdrawing chlorine atom and the electron-donating amino group on the benzene (B151609) ring influences its chemical reactivity and physical properties.

The molecule consists of a six-membered aromatic ring, a primary aromatic amine group, and a chloro substituent.[1] It is one of three isomers of chloroaniline.[2]

Molecular Structure Diagram

References

Physicochemical Profile of 4-Chloroaniline (CAS 106-47-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloroaniline (CAS 106-47-8), an important intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] The information is presented to support research, development, and safety assessments involving this compound. All quantitative data is summarized in structured tables for clarity, and detailed experimental methodologies based on international standards are provided.

Core Physicochemical Data

This compound is an organochlorine compound that appears as a colourless to slightly amber-coloured or pale yellow crystalline solid at room temperature, often with a mild aromatic odor.[2][3] It is known to decompose in the presence of light and air.[2]

General and Physical Properties

The fundamental physical and identification properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 106-47-8 | [4] |

| Molecular Formula | C₆H₆ClN | [4] |

| Molecular Weight | 127.57 g/mol | [4][5] |

| Appearance | Colourless to pale yellow crystalline solid | [2][5][6] |

| Density | 1.43 g/cm³ (at 20 °C) | [7][8] |

| 1.17 g/cm³ (at 70 °C) | [4][7] | |

| Vapor Density | 4.4 (vs air) | [6][9] |

Thermodynamic and Solubility Properties

Thermodynamic data are critical for understanding the behavior of this compound in various processes and environments.

| Property | Value | Reference |

| Melting Point | 66-72.5 °C | [4][8][10][11] |

| Boiling Point | 232 °C (at 1013 hPa) | [4][10][12] |

| Vapor Pressure | 0.07 hPa (at 20 °C) | [4] |

| 0.15 mm Hg (at 25 °C) | [9] | |

| Water Solubility | 2.2 g/L (at 20 °C) | [4] |

| 3.9 g/L | [5][6] | |

| pKa | 3.98 - 4.15 (at 25 °C) | [5][9] |

| Log P (octanol/water) | 1.83 (at pH 7.4) | [5][6] |

Safety and Hazard Properties

Safety-related data are essential for the safe handling, storage, and disposal of this compound.

| Property | Value | Reference |

| Flash Point | 120 °C (closed cup) | [4] |

| 132 °C | [4][12] | |

| Autoignition Temp. | 685 °C | [4][12] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of this compound. These protocols are based on internationally recognized guidelines to ensure data reliability and comparability.

Melting Point Determination (OECD 102)

The melting point is determined using the capillary tube method.

-

Principle: A small, dried, and powdered sample of this compound is packed into a capillary tube. The tube is heated in a controlled liquid bath or metal block alongside a calibrated thermometer. The temperature range from the beginning of melting (first appearance of liquid) to the final stage (no solid particles remaining) is recorded.[9][11][13]

-

Apparatus: Melting point apparatus (liquid bath or metal block), capillary tubes, calibrated thermometer.

-

Procedure:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-4 mm.

-

The capillary is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a rate of approximately 3 K/min until it is about 10 K below the expected melting point.[14]

-

The heating rate is then reduced to a maximum of 1 K/min to allow for accurate observation.[14]

-

The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle disappears are recorded to define the melting range.[14]

-

Boiling Point Determination (OECD 103)

The boiling point is determined using ebulliometry or the dynamic method.

-

Principle: The boiling point is the temperature at which the vapor pressure of the substance equals the surrounding atmospheric pressure.[3][8][15] The dynamic method involves measuring the vapor pressure of this compound at various temperatures. The boiling point is then determined by interpolation of the vapor pressure curve to standard atmospheric pressure (101.325 kPa).[8]

-

Apparatus: Ebulliometer or a suitable apparatus for dynamic vapor pressure measurement, calibrated temperature sensor, pressure sensor.

-

Procedure:

-

The sample of this compound is placed in the measurement vessel.

-

The pressure in the system is reduced and then held constant.

-

The sample is heated, and the temperature at which it begins to boil is recorded.

-

This process is repeated at several different pressures.

-

A vapor pressure vs. temperature curve is plotted, and the temperature corresponding to 101.325 kPa is determined.

-

Water Solubility (OECD 105 - Flask Method)

Given its solubility is above 10⁻² g/L, the flask method is the appropriate standard.[16][17][18]

-

Principle: An excess amount of this compound is agitated in water at a controlled temperature for a sufficient period to reach equilibrium. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method after separating the undissolved solid.[18][19]

-

Apparatus: Constant temperature water bath with shaker, flasks with stoppers, centrifuge or filtration system, analytical instrument (e.g., HPLC, GC).

-

Procedure:

-

An amount of this compound in excess of its expected solubility is added to a flask containing a known volume of water.

-

The flask is sealed and placed in a constant temperature bath (e.g., 20 °C) and agitated.

-

Equilibration time is determined by sampling the aqueous phase periodically until the concentration becomes constant (typically 24-48 hours).

-

Once equilibrium is reached, the mixture is centrifuged or filtered to remove undissolved solid.

-

The concentration of this compound in the clear aqueous solution is quantified using a validated analytical technique.

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is determined using potentiometric titration.

-

Principle: this compound, being a weak base, is dissolved in a suitable solvent (often a water-cosolvent mixture due to limited solubility) and is titrated with a standardized strong acid. The pH of the solution is monitored continuously with a calibrated pH electrode. The pKa is calculated from the pH at the half-equivalence point on the titration curve.[20][21][22]

-

Apparatus: Potentiometer with a calibrated pH electrode, automatic burette, titration vessel, magnetic stirrer.

-

Procedure:

-

A known quantity of this compound is dissolved in a defined volume of solvent (e.g., water or a water/methanol mixture).

-

The solution is placed in the titration vessel, and the pH electrode is immersed.

-

A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using the burette.[21]

-

The pH is recorded after each addition, allowing the system to stabilize.

-

The titration continues past the equivalence point.

-

The equivalence point is determined from the inflection point of the titration curve (pH vs. volume of titrant). The pKa is the pH value at which half of the volume of titrant needed to reach the equivalence point has been added.[20]

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the physicochemical properties of this compound.

Caption: Relationship between core and derived physicochemical properties.

Caption: Workflow for Water Solubility Determination (OECD 105 Flask Method).

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. store.astm.org [store.astm.org]

- 3. oecd.org [oecd.org]

- 4. petrolube.com [petrolube.com]

- 5. calnesis.com [calnesis.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. store.astm.org [store.astm.org]

- 8. laboratuar.com [laboratuar.com]

- 9. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 10. oecd.org [oecd.org]

- 11. laboratuar.com [laboratuar.com]

- 12. scimed.co.uk [scimed.co.uk]

- 13. oecd.org [oecd.org]

- 14. enfo.hu [enfo.hu]

- 15. oecd.org [oecd.org]

- 16. oecd.org [oecd.org]

- 17. OECD 105 - Phytosafe [phytosafe.com]

- 18. filab.fr [filab.fr]

- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. creative-bioarray.com [creative-bioarray.com]

- 22. applications.emro.who.int [applications.emro.who.int]

An In-depth Technical Guide to the Synthesis of 4-Chloroaniline from 4-Nitrochlorobenzene

Introduction: 4-Chloroaniline is a significant chemical intermediate used extensively in the manufacturing of pesticides, pharmaceuticals, dyes, and rubber antioxidants.[1][2] It is a pale yellow solid organochlorine compound with the chemical formula ClC₆H₄NH₂.[1] The primary industrial route for its preparation is the reduction of 4-nitrochlorobenzene, which is synthesized by the nitration of chlorobenzene.[1][2] This technical guide provides a comprehensive overview of the principal methodologies for this conversion, complete with experimental protocols, comparative data, and process visualizations for researchers and professionals in chemical and drug development.

Core Synthesis Methodologies

The reduction of the nitro group in 4-nitrochlorobenzene to an amine is the central transformation in producing this compound. This can be achieved through several established methods, each with distinct advantages concerning yield, selectivity, cost, and environmental impact. The most prominent methods are catalytic hydrogenation and metal-acid reduction.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method that employs a catalyst and hydrogen gas to reduce the nitro group. This method is favored for its high efficiency and cleaner reaction profiles.[3] A key challenge is to achieve high chemoselectivity, reducing the nitro group without causing hydro-dechlorination of the C-Cl bond.[3][4]

Common Catalysts:

-

Platinum on Carbon (Pt/C): Offers high activity and selectivity under optimized conditions.[4] Iron-promoted Pt/AC catalysts have also been shown to suppress hydro-dechlorination.[5]

-

Raney Nickel (Raney Ni): A cost-effective catalyst used extensively in industrial processes.[6][7]

-

Cobalt-based Catalysts: Cobalt nanoparticles supported on materials like nitrogen-doped activated carbon have emerged as effective alternatives to noble metal catalysts.[8]

-

Other Noble Metals: Palladium on carbon (Pd/C) is also utilized, though selectivity can be a concern.[9]

Experimental Protocol: Hydrogenation using 5% Platinum on Carbon (Pt/C)

This protocol is adapted from studies on the selective hydrogenation of p-chloronitrobenzene.[4]

-

Reaction Setup: A high-pressure autoclave or a similar hydrogenation apparatus is charged with 4-nitrochlorobenzene, a solvent (e.g., methanol), and the 5% Pt/C catalyst. The typical catalyst loading is low, often in the range of 0.01% w/v.[4]

-

Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., nitrogen) to remove all oxygen, followed by purging with hydrogen gas.

-

Reaction: The mixture is heated to the desired temperature (e.g., 30–60 °C) and pressurized with hydrogen gas to the target pressure (e.g., 10–34 atm). The reaction is conducted under vigorous agitation to ensure efficient mass transfer.[4]

-

Monitoring: The reaction progress is monitored by measuring hydrogen uptake or by analyzing samples periodically using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up and Isolation: Upon completion, the reactor is cooled, and the hydrogen pressure is safely released. The reaction mixture is filtered to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude this compound.

-

Purification: The crude product can be purified further by recrystallization or distillation.

Metal-Acid Reduction (Béchamp Reduction)

This classic method involves the use of a metal, typically iron, in an acidic medium.[3][10] It is a robust and cost-effective method, particularly suitable for laboratory-scale synthesis. Other metals like tin (Sn) and zinc (Zn) can also be used.[11][12]

Experimental Protocol: Reduction using Tin(II) Chloride (SnCl₂)

This procedure is based on a general method for the reduction of aromatic nitro compounds.[11]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitrochlorobenzene (1.0 eq) in a suitable solvent like ethanol (B145695) or concentrated hydrochloric acid.

-

Addition of Reducing Agent: To the stirred solution, add Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3 to 5 equivalents, portion-wise. The addition may be exothermic and should be controlled.[11]

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring.[11]

-

Monitoring: Monitor the reaction's progress by TLC until the starting material spot disappears.

-

Work-up and Neutralization: After completion, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (B78521) (NaOH) or sodium bicarbonate solution in an ice bath until the pH is basic (pH > 8). This will precipitate tin salts.[11]

-

Extraction: Extract the product from the aqueous mixture with an organic solvent such as ethyl acetate (B1210297) (3x volume).[11]

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain crude this compound. The product can be purified by column chromatography or recrystallization.[6][11]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Catalytic Hydrogenation Conditions and Performance

| Catalyst | Substrate Conc. | Solvent | Temperature (°C) | Pressure (MPa/atm) | Time (h) | Conversion (%) | Selectivity (%) | Reference |

| 5% Pt/C | 0.316 gmol/L | Methanol | 60 | 34 atm | 4 | ~85 | ~99 | [4] |

| Raney Ni | - | Ethanol | 50-70 | 3.04–3.55 MPa | - | - | - | [6] |

| Raney Ni + Additive | - | Alcohols | 20-80 | 0.05–1.0 MPa | - | High | High | [7] |

| Pt/Fe₃O₄ | Solvent-free | - | 100 | 3.0 MPa | 3 | 100 | >99 | [13] |

| Co NPs on N-C | - | 2-Propanol | 100 | 3.0 MPa | 2 | >99 | >99 | [8] |

Table 2: Metal-Acid Reduction Conditions and Performance

| Reducing Agent | Acid/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fe Powder | HCl | - | Heating | - | - | [10] |

| Fe Powder | NH₄Cl | EtOH/H₂O | 70 | 1 | - | [14] |

| SnCl₂·2H₂O | Conc. HCl | - | 100-110 (Reflux) | - | High | [11] |

| Zn Powder | NH₄Cl | Water | Room Temp | 1 | - | [12] |

Process Visualization

Diagrams created using Graphviz provide a clear visual representation of the synthesis pathways and experimental workflows.

Caption: Primary synthesis routes from 4-nitrochlorobenzene to this compound.

Caption: Experimental workflow for Metal-Acid reduction of 4-nitrochlorobenzene.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. CN105622432A - Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene - Google Patents [patents.google.com]

- 8. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. scribd.com [scribd.com]

- 10. Convert Chlorobenzene to p−chloroaniline. - askIITians [askiitians.com]

- 11. benchchem.com [benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Solvent-free selective hydrogenation of chloronitrobenzene to chloroaniline over a robust Pt/Fe3O4 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

An In-Depth Technical Guide to the Solubility of 4-Chloroaniline in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroaniline (p-chloroaniline), a chlorinated aromatic amine, serves as a crucial intermediate in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. A thorough understanding of its solubility characteristics in various solvents is paramount for process development, formulation design, and safety assessment. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of organic solvents, detailed experimental protocols for solubility determination, and a visualization of the relationship between solvent properties and solubility.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the solvent and the temperature. Generally, it exhibits greater solubility in organic solvents compared to water. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 20 | 0.39 | [1] |

| 25 | 0.39 | [2] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Ethanol | - | Freely Soluble | [1][3] |

| Diethyl Ether | - | Freely Soluble | [1][3] |

| Acetone | - | Freely Soluble | [1][3] |

| Carbon Disulfide | - | Freely Soluble | [3] |

| Methanol | - | Soluble | [4] |

| Hot Water | - | Soluble | [5][6] |

Note: "Freely Soluble" and "Soluble" are qualitative terms from the cited literature. For precise process design, experimental determination of quantitative solubility at the desired temperature is recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for many scientific and industrial applications. The following sections detail the methodologies for key experiments.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[7][8]

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear supernatant is then determined analytically.

Detailed Methodology:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The exact time should be established experimentally by taking measurements at different time points until the concentration of the supernatant remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for several hours to permit the solid phase to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be employed to facilitate phase separation.

-

Sample Withdrawal and Preparation: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm, compatible with the solvent) into a pre-weighed volumetric flask.

-

Quantification: Determine the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.[9][10]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the isothermal shake-flask method (steps 1-3).

-

Sample Collection: Accurately pipette a known volume of the clear supernatant into a pre-weighed, dry evaporating dish.

-

Evaporation: Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at a temperature below the boiling point of the solute, or using a rotary evaporator).

-

Drying: Once the solvent has completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.

-

Weighing: After cooling to room temperature in a desiccator, weigh the evaporating dish with the dried solute.

-

Calculation: The solubility is calculated from the mass of the solute and the volume of the solvent used.

Analytical Quantification Methods

High-Performance Liquid Chromatography (HPLC):

HPLC is a sensitive and specific method for quantifying this compound in solution.[11][12][13]

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate (B84403) buffer at pH 3.0) is a typical mobile phase.[13] The exact composition can be optimized to achieve good separation and peak shape.

-

Detector: A UV detector set at a wavelength of 239 nm is suitable for the detection of this compound.[13][14]

-

Quantification: A calibration curve is generated by injecting standard solutions of this compound of known concentrations. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

UV-Vis Spectrophotometry:

UV-Vis spectrophotometry offers a simpler and faster method for quantification, provided there are no interfering substances that absorb at the analytical wavelength.

-

Wavelength of Maximum Absorbance (λmax): The λmax for this compound should be determined in the solvent used for the solubility study.

-

Quantification: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of this compound at the determined λmax. The concentration of the sample is then calculated using the Beer-Lambert law.

Logical Relationships in Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

The following diagram illustrates the general relationship between solvent polarity and the solubility of a moderately polar compound like this compound.

References

- 1. This compound | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. This compound - Ataman Kimya [atamanchemicals.com]

- 6. This compound | 106-47-8 [chemicalbook.com]

- 7. Shake Flask method: Significance and symbolism [wisdomlib.org]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. HPLC determination of chlorhexidine gluconate and p-chloroaniline in topical ointment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloroaniline

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 4-Chloroaniline (CAS No: 106-47-8), a key intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][2][3] The document details established physicochemical data, outlines standardized experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound, with the chemical formula ClC₆H₄NH₂, is a pale yellow or white crystalline solid at room temperature.[2][4][5][6] Its physical properties are critical for handling, process development, and quality control in a research and manufacturing setting. The melting and boiling points are fundamental indicators of purity. Pure crystalline compounds typically exhibit a sharp melting point, whereas impurities tend to depress the melting point and broaden its range.[7][8]

The experimentally determined melting and boiling points for this compound from various sources are summarized below.

| Property | Value (°C) | Value (°F) | Source(s) |

| Melting Point | 66 - 69 | 151 - 156 | [9] |

| 67 - 70 | 153 - 158 | [1][2][10][11] | |

| 69.5 | 157.1 | [1][2][4] | |

| 70.0 | 158 | [12] | |

| 69 - 72.5 | 156.2 - 162.5 | [13] | |

| 72.5 | 162.5 | [3][6] | |

| Boiling Point | 232 | 450 | [1][2][3][4][9][10][11][12][14] |

| 230.5 | 446.9 | [15] |

Note: The slight variations in reported values can be attributed to differences in experimental conditions and the purity of the sample.

Experimental Protocols

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.[8] The following sections describe standard laboratory procedures for these measurements.

This method relies on heating a small sample in a capillary tube within a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Sample of this compound (finely powdered)

Procedure:

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into the open end of a glass capillary tube.[16] The tube is then tapped gently to pack the sample into the sealed end, achieving a sample height of 2-3 mm.[17]

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure thermal equilibrium.[17]

-

Heating: The apparatus is heated at a steady, rapid rate until the temperature is approximately 15-20°C below the expected melting point of this compound.[17]

-

Measurement: The heating rate is then reduced significantly to about 1-2°C per minute.[18] This slow rate is critical for an accurate reading.

-

Data Recording: Two temperatures are recorded to define the melting range:

-

Purity Assessment: A narrow melting range (e.g., 0.5-1°C) is indicative of a pure compound. A broad range suggests the presence of impurities.[8]

This micro-method is suitable for determining the boiling point of small quantities of a substance. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[19][20]

Apparatus:

-

Thiele tube

-

High-boiling point liquid (e.g., mineral oil or liquid paraffin)

-

Small test tube (fusion tube)

-

Glass capillary tube (sealed at one end)

-

Calibrated thermometer

-

Bunsen burner or hot plate

Procedure:

-

Sample Preparation: The this compound sample is placed in the small test tube to a depth of about 1-2 cm.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid in the test tube.[19]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band or wire. The assembly is then clamped inside a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[19]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[19] This design promotes uniform heating of the oil via convection currents.

-

Observation: As the temperature rises, air trapped in the capillary tube will escape. As the liquid's boiling point is reached and exceeded, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[19][20]

-

Measurement: Once a steady stream of bubbles is observed, the heat source is removed. The apparatus is allowed to cool slowly.

-

Data Recording: The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[19] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Visualization of Analytical Workflow

The logical flow for the determination and verification of the physical properties of this compound is illustrated below. This workflow outlines the key stages from sample preparation to final data analysis.

Caption: Workflow for determining melting and boiling points.

References

- 1. This compound | 106-47-8 [chemicalbook.com]

- 2. This compound CAS#: 106-47-8 [m.chemicalbook.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. P-CHLOROANILINE | Occupational Safety and Health Administration [osha.gov]

- 7. athabascau.ca [athabascau.ca]

- 8. alnoor.edu.iq [alnoor.edu.iq]

- 9. This compound for synthesis 106-47-8 [sigmaaldrich.com]

- 10. accustandard.com [accustandard.com]

- 11. cdnisotopes.com [cdnisotopes.com]

- 12. This compound CAS 106-47-8 | 802613 [merckmillipore.com]

- 13. ICSC 0026 - this compound [inchem.org]

- 14. dcfinechemicals.com [dcfinechemicals.com]

- 15. This compound [chemister.ru]

- 16. davjalandhar.com [davjalandhar.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Environmental Fate and Degradation Pathways of 4-Chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloroaniline (4-CA), a halogenated aromatic amine, is a significant environmental contaminant due to its widespread use in the synthesis of dyes, pesticides, and pharmaceuticals. Its persistence, potential for bioaccumulation, and toxicity necessitate a thorough understanding of its environmental fate and degradation mechanisms. This technical guide provides a comprehensive overview of the physicochemical properties, environmental distribution, and biotic and abiotic degradation pathways of this compound. It details the aerobic and anaerobic microbial degradation processes, including the key enzymes and metabolic intermediates involved. Furthermore, it explores photodegradation and other abiotic transformation routes. This document summarizes quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key analytical and degradation studies, and includes visual diagrams of degradation pathways and experimental workflows to facilitate a deeper understanding of the complex processes governing the environmental fate of this compound.

Introduction

This compound (4-CA) is an organochlorine compound that enters the environment through various channels, including industrial effluents, agricultural runoff from the degradation of phenylurea herbicides, and improper disposal.[1] Its presence in soil and water ecosystems is of concern due to its toxicity to aquatic organisms and potential carcinogenicity in humans.[2] The environmental persistence and mobility of 4-CA are governed by a combination of its physicochemical properties and its susceptibility to various degradation processes.

This guide serves as a technical resource for researchers and professionals, offering an in-depth exploration of the environmental behavior of this compound. It aims to consolidate current knowledge on its degradation pathways, providing the necessary data and methodologies to support further research and the development of effective remediation strategies.

Physicochemical Properties and Environmental Mobility

The environmental transport and partitioning of this compound are largely dictated by its physical and chemical properties. A summary of these key parameters is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆ClN | [3] |

| Molecular Weight | 127.57 g/mol | [4] |

| Physical State | Pale yellow solid | [3][4] |

| Melting Point | 69.5 - 72.5 °C | [3][4] |

| Boiling Point | 232 °C | [3][4] |

| Water Solubility | 2.6 - 3.9 g/L at 20 °C | [3][4][5] |

| Vapor Pressure | 0.071 mmHg at 25 °C | [4] |

| Henry's Law Constant | 3.1 x 10⁻⁶ atm·m³/mol at 25 °C | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 1.83 at pH 7.4 | [4] |

| pKa (of the conjugate acid) | 3.98 | [4] |

With a moderate water solubility and a log Kow below 3, 4-CA exhibits a degree of mobility in aqueous environments. Its vapor pressure suggests that it will exist predominantly as a vapor in the atmosphere.[4] The pKa indicates that this compound will be present primarily in its non-ionized form in most environmental compartments.[4]

The mobility of 4-CA in soil is influenced by its adsorption to soil particles, which is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A range of Koc values has been reported, indicating that its mobility can vary from high to low depending on the soil's organic matter content.[4] Aromatic amines like 4-CA can also bind strongly to humus, which may reduce their mobility.[4]

Table 2: Environmental Persistence of this compound

| Environmental Compartment | Half-life | Conditions | Reference(s) |

| Atmosphere (Vapor-phase) | ~9 hours | Reaction with hydroxyl radicals | [4] |

| Water (Photodegradation) | 2 - 7 hours | Under sunlight | [6] |

| Water (Volatility from river) | 36 days (estimated) | Model river | [5] |

| Water (Volatility from lake) | 260 days (estimated) | Model lake | [5] |

| Soil | 13 minutes | Reaction with a humic compound | [7] |

Biodegradation Pathways

The microbial degradation of this compound is a critical process in its environmental detoxification. Both aerobic and anaerobic pathways have been identified, involving a variety of microorganisms and enzymatic reactions.

Aerobic Biodegradation

Under aerobic conditions, the primary mechanism for the bacterial degradation of this compound is initiated by an oxidative attack on the aromatic ring. Several bacterial strains, including species of Acinetobacter, Pseudomonas, and Rhodococcus, have been shown to mineralize 4-CA.[8][9][10]

The most commonly reported aerobic pathway proceeds via a modified ortho-cleavage pathway. The key steps are:

-

Hydroxylation: Aniline (B41778) oxygenase catalyzes the hydroxylation of this compound to form 4-chlorocatechol (B124253).

-

Ring Cleavage: The 4-chlorocatechol undergoes ortho-ring cleavage, a reaction catalyzed by chlorocatechol 1,2-dioxygenase, to form 3-chloro-cis,cis-muconic acid.[8]

-

Further Metabolism: Subsequent enzymatic reactions lead to the formation of intermediates of the Krebs cycle and eventual mineralization to carbon dioxide, water, and chloride ions.

Some studies have also suggested a meta-cleavage pathway in certain microbial consortia, although the ortho-cleavage pathway appears to be more prevalent for 4-CA degradation.[11]

Anaerobic Biodegradation

Under anaerobic conditions, the degradation of this compound proceeds through different mechanisms, primarily involving reductive processes. Complete mineralization under anaerobic conditions has been reported to be slow or insignificant in some studies.[6] However, other research has demonstrated the transformation of 4-CA by anaerobic microbial consortia.[8][12]

A key initial step in the anaerobic degradation is reductive dehalogenation , where the chlorine atom is removed from the aromatic ring, yielding aniline.[13] This process is often carried out by organohalide-respiring bacteria. Following dehalogenation, the resulting aniline can be further degraded through pathways involving ring cleavage under anaerobic conditions. Another proposed anaerobic transformation involves the initial reduction of the amino group, a process known as reductive deamination, leading to the formation of chlorobenzene.[14]

Abiotic Degradation

In addition to microbial processes, this compound can be degraded through abiotic mechanisms, with photodegradation being a significant pathway in aquatic environments.

Photodegradation

This compound absorbs light in the environmentally relevant UV spectrum (>290 nm), making it susceptible to direct photolysis in sunlit surface waters.[4] The photodegradation of 4-CA can be complex, leading to the formation of various photoproducts. Identified intermediates include 4-chloronitrobenzene, 4-chloronitrosobenzene, and 4-aminophenol.[7] Dimerization reactions can also occur, forming compounds such as 4,4'-dichloroazobenzene.[1][15] The half-life of 4-CA under sunlight in water can be as short as a few hours.[6]

Other Abiotic Processes

-

Reaction with Hydroxyl Radicals: In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 9 hours.[4]

-